Dehydro fosinopril sodium salt chemical structure and properties
Dehydro fosinopril sodium salt chemical structure and properties
This guide details the chemical structure, properties, and analytical characterization of Dehydro Fosinopril Sodium Salt , chemically identified as the aromatized impurity of Fosinopril Sodium (often designated as Fosinopril Impurity E in pharmacopeial contexts).
Synonyms: Fosinopril Impurity E, Phenyl-Fosinopril Sodium, Hexadehydro Fosinopril Sodium.
Executive Summary
Dehydro Fosinopril Sodium Salt represents a critical oxidative degradation product and process-related impurity in the manufacturing and stability profiling of Fosinopril Sodium. Unlike the parent drug, which contains a saturated cyclohexyl ring, the "Dehydro" analog features a fully aromatized phenyl ring at the C4 position of the proline moiety (or the corresponding side chain, depending on the specific isomer).
For drug development professionals, this compound serves as a vital Reference Standard for establishing stability-indicating HPLC methods. Its presence indicates oxidative stress during synthesis or storage, specifically involving the dehydrogenation of the cyclohexyl moiety.
Chemical Identity & Structure
The transition from Fosinopril Sodium to Dehydro Fosinopril involves the loss of six hydrogen atoms (aromatization), significantly altering the molecule's lipophilicity and UV absorption profile.
| Property | Fosinopril Sodium (Parent) | Dehydro Fosinopril Sodium (Impurity) |
| CAS Number | 88889-14-9 | N/A (Often cited as Impurity E salt) |
| Molecular Formula | ||
| Molecular Weight | 585.64 g/mol | 579.60 g/mol |
| Key Structural Feature | 4-Cyclohexyl ring (Saturated) | 4-Phenyl ring (Aromatized) |
| Unsaturation | Partially Saturated | Fully Aromatized (Cyclohexyl |
| Appearance | White to off-white crystalline solid | Off-white to pale yellow solid |
Structural Causality
The "Dehydro" nomenclature in this specific context refers to hexadehydro modification. The thermodynamic drive toward aromatic stability makes the cyclohexyl ring susceptible to oxidation under harsh conditions (high heat, metal catalysis), converting it into a phenyl ring.
Formation Mechanism & Degradation Pathway[1][2][3]
Understanding the origin of Dehydro Fosinopril is essential for controlling it. It arises primarily through two pathways:
-
Process Carryover: Incomplete hydrogenation of the phenyl-containing starting material during the synthesis of the cyclohexyl-proline intermediate.
-
Oxidative Degradation: Radical-mediated dehydrogenation during stability studies (stress conditions).
Pathway Visualization (DOT)
Figure 1: Mechanistic pathway showing the oxidative conversion of Fosinopril Sodium to its Dehydro (aromatized) analog, distinct from the hydrolytic pathway.
Analytical Characterization
The Dehydro impurity is distinct from Fosinopril in Reverse-Phase HPLC (RP-HPLC) due to the pi-pi interactions of the additional phenyl ring, which increases retention time on C18 columns.
HPLC Method Parameters (Stability Indicating)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 40% B (Isocratic)
-
5-20 min: 40%
80% B (Linear Ramp)
-
-
Detection: UV at 215 nm (Fosinopril) and 254 nm (Enhanced detection for Dehydro impurity due to aromaticity).
Mass Spectrometry (LC-MS/MS) Profile
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Ionization: ESI Positive Mode (+).
-
Parent Ion [M+H]+:
-
Fosinopril (Free Acid):
-
Dehydro Fosinopril (Free Acid):
(Mass shift of -6 Da).
-
-
Fragmentation Pattern: The Dehydro analog shows a characteristic tropylium ion fragment (
91) or phenyl-alkyl fragments that are more abundant than in the cyclohexyl parent spectrum.
Experimental Protocol: Isolation & Identification
To confirm the presence of Dehydro Fosinopril in a drug substance batch, follow this self-validating workflow.
Step 1: Sample Preparation
-
Dissolve 50 mg of Fosinopril Sodium API in 50 mL of diluent (50:50 MeCN:Water).
-
Spiking Control: Prepare a reference solution of Dehydro Fosinopril Sodium (Impurity E) at 0.1% level (
).
Step 2: Chromatographic Separation
Run the gradient method described above.[1]
-
System Suitability: Resolution (
) between Fosinopril and Dehydro Fosinopril must be . -
Relative Retention Time (RRT):
-
Fosinopril: 1.00
-
Dehydro Fosinopril: ~1.15 - 1.25 (Elutes later due to higher hydrophobicity).
-
Step 3: Spectral Validation (PDA)
Extract the UV spectrum of the peak at the specific RRT.
-
Criteria: The Dehydro peak will exhibit a distinct absorption shoulder at 250-260 nm (characteristic of the phenyl ring) which is absent or significantly weaker in the parent Fosinopril peak (which only has the distal phenylalkyl group).
Workflow Visualization (DOT)
Figure 2: Analytical decision tree for identifying Dehydro Fosinopril in bulk drug substance.
Biological Relevance & Toxicity
While primarily a quality control marker, the biological implications of Dehydro Fosinopril are governed by ICH Q3A/B guidelines.
-
Activity: As an ACE inhibitor analog, it likely retains some affinity for the ACE active site (zinc-binding phosphinyl group is intact). However, the rigid phenyl ring replaces the flexible cyclohexyl ring, potentially altering binding kinetics (
). -
Toxicity: There are no specific alerts for genotoxicity solely based on the dehydrogenation of the cyclohexyl ring. It is generally controlled as a standard organic impurity (Limit: NMT 0.15% or 1.0 mg/day intake).
References
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European Pharmacopoeia (Ph. Eur.) 10.0. Fosinopril Sodium Monograph: Impurity E (Phenyl Fosinopril). Strasbourg: EDQM.
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Source Verification:
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United States Pharmacopeia (USP).
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Source Verification:
-
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BOC Sciences. Fosinopril Sodium Salt & Impurities Profile.
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Source Verification:
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National Center for Biotechnology Information. PubChem Compound Summary for Fosinopril Sodium.
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Source Verification:
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Splendid Lab. Dehydro Fosinopril Sodium Salt Analytical Standard.
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Source Verification:
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